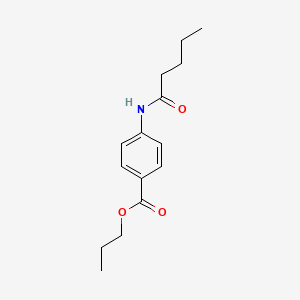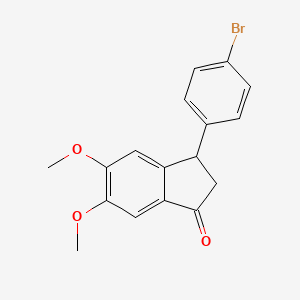![molecular formula C18H29NO B4934856 (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as CX-516, is a chemical compound that belongs to the family of ampakines. Ampakines are a group of compounds that modulate the activity of AMPA receptors, which are important for synaptic plasticity and memory formation. CX-516 is a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors without directly activating them.
Mécanisme D'action
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine enhances the activity of AMPA receptors by binding to a specific site on the receptor called the modulatory site. This binding increases the affinity of the receptor for glutamate, the primary neurotransmitter that activates AMPA receptors. The increased activity of AMPA receptors leads to enhanced synaptic plasticity, which is thought to underlie the cognitive-enhancing effects of (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Biochemical and Physiological Effects
In addition to its cognitive-enhancing effects, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to have other biochemical and physiological effects. For example, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has several advantages as a research tool. It is a highly selective modulator of AMPA receptors, which allows for the precise manipulation of these receptors in experimental settings. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also has a relatively long half-life, which allows for sustained effects on synaptic plasticity and memory. However, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has some limitations as well. It is not water-soluble, which can make it difficult to administer in some experimental settings. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine also has a relatively low potency compared to other ampakines, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for research on (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine and other ampakines. One area of interest is the development of more potent and selective ampakines that can be used as cognitive enhancers or treatments for neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of ampakine use on synaptic plasticity and cognitive function. Finally, the development of new methods for administering ampakines, such as intranasal delivery, may improve their efficacy and reduce potential side effects.
Méthodes De Synthèse
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine can be synthesized through a multi-step process that involves the reaction of cyclohexylmethylamine with 4-methoxyphenylacetonitrile, followed by reduction and alkylation reactions. The synthesis of (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been described in several scientific publications, and the compound is commercially available from various chemical suppliers.
Applications De Recherche Scientifique
(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been extensively studied for its potential use as a cognitive enhancer and treatment for various neurological and psychiatric disorders. In animal studies, (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to improve memory formation and retrieval, increase attention and focus, and reduce anxiety and depression-like behaviors. (cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been investigated for its potential use in the treatment of Alzheimer's disease, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
N-(cyclohexylmethyl)-4-(4-methoxyphenyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15(19-14-17-6-4-3-5-7-17)8-9-16-10-12-18(20-2)13-11-16/h10-13,15,17,19H,3-9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQMIOKGYICGNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)
![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)


![3-(2-fluorophenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934823.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)

![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)